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molecular formula C10H9N3O B8785177 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carbaldehyde

4-methyl-5-phenyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No. B8785177
M. Wt: 187.20 g/mol
InChI Key: YMKMZTBQOVWMTE-UHFFFAOYSA-N
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Patent
US09314468B2

Procedure details

To a solution of (4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol, 35, (1.3 g, 6.9 mmol) in THF (20 mL) was added MnO2 (6.0 g, 68.7 mmol). The reaction stirred at room temperature for 2 h. The reaction mixture was then filtered through a plug of Celite® and concentrated in vacuo. The crude material was purified via silica gel chromatography (0-5% methanol/dichloromethane) yielding 820 mg (64%) of 36: 1H NMR (400 MHz, CDCl3) δ 10.14, (s, 1H), 7.68-7.60 (m, 2H), 7.59-7.45, (m, 3H), 3.98 (s, 3H); ESI+ MS: m/z (rel intensity) 188 (100, M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:5][N:4]=[C:3]1[CH2:13][OH:14]>C1COCC1.O=[Mn]=O>[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:5][N:4]=[C:3]1[CH:13]=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NN=C1C1=CC=CC=C1)CO
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a plug of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified via silica gel chromatography (0-5% methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(=NN=C1C1=CC=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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